molecular formula C18H25BrO2S B5204046 (5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate

Cat. No.: B5204046
M. Wt: 385.4 g/mol
InChI Key: CWPYRSBSIVHAAQ-UHFFFAOYSA-N
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Description

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate is a complex organic compound that features a cyclohexyl ring substituted with a methyl and isopropyl group, and an ester linkage to a 4-bromophenyl sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate typically involves the esterification of 5-methyl-2-propan-2-ylcyclohexanol with 2-(4-bromophenyl)sulfanylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is refluxed to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, industrial processes may employ more environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-Methyl-2-propan-2-ylcyclohexyl 2-(4-bromophenyl)sulfanylacetic acid.

    Reduction: 5-Methyl-2-propan-2-ylcyclohexyl 2-(4-bromophenyl)sulfanylacetate alcohol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticonvulsant activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate involves its interaction with specific molecular targets. The ester linkage allows the compound to be hydrolyzed by esterases, releasing the active sulfanylacetate moiety. This moiety can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-2-propan-2-ylcyclohexyl) 2-hydroxyacetate: Similar structure but lacks the bromophenyl and sulfanyl groups.

    (5-Methyl-2-propan-2-ylcyclohexyl) 4-amino-3-phenylbutanoate hydrochloride: Contains a phenylbutanoate moiety instead of the sulfanylacetate group.

Uniqueness

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate is unique due to the presence of the bromophenyl and sulfanyl groups, which confer distinct chemical and biological properties. These groups allow for specific interactions with enzymes and receptors, making the compound a valuable tool in biochemical and medicinal research.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrO2S/c1-12(2)16-9-4-13(3)10-17(16)21-18(20)11-22-15-7-5-14(19)6-8-15/h5-8,12-13,16-17H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPYRSBSIVHAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CSC2=CC=C(C=C2)Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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